sodium;1,3-benzothiazole-2-thiolate
Description
Sodium 1,3-benzothiazole-2-thiolate (CAS 2492-26-4) is a sodium salt derived from 2-mercaptobenzothiazole (MBT). It is synthesized by reacting 1,3-benzothiazole-2-thiol with sodium hydroxide (NaOH) in dry ethanol, yielding a light-yellow powder with a melting point of 327–328°C . The compound exhibits high solubility in water (≥10 g/100 mL at 20°C) and is commonly used in acetonitrile-based reactions due to its nucleophilic properties . Its molecular formula is C₇H₄NNaS₂ (MW: 189.23 g/mol), and it is classified as a hazardous substance (Xn, R34) requiring careful handling .
Properties
IUPAC Name |
sodium;1,3-benzothiazole-2-thiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS2.Na/c9-7-8-5-3-1-2-4-6(5)10-7;/h1-4H,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDHWMAJBNWALQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4NNaS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial-Scale MBT Production
The reaction is conducted in tubular reactors resistant to high pressures (10–60 bar) and temperatures (245–255°C), with residence times calibrated to avoid decomposition (1.5–2.5 hours). Optimal feed ratios (aniline:CS₂:sulfur = 0.9–1.1:1.2–1.7:0.9–1.1) ensure maximal MBT yield (98%) and purity (>99%). Post-reaction, the crude product contains unreacted starting materials, hydrogen sulfide (H₂S), and tar-like byproducts, necessitating purification.
Preparation of Sodium 1,3-Benzothiazole-2-Thiolate
Direct Deprotonation Method
In laboratory settings, sodium 1,3-benzothiazole-2-thiolate is synthesized by treating MBT with sodium hydroxide in anhydrous ethanol. A representative procedure involves:
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Dissolving MBT (6.00 mmol) in dry ethanol (60 mL).
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Adding powdered NaOH (80%, 6.00 mmol) and stirring at room temperature for 30 minutes.
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Removing the solvent under vacuum to obtain the sodium salt as a light-yellow powder in near-quantitative yield (~100%).
This method is favored for its simplicity, high yield, and suitability for small-scale synthesis. The absence of aqueous workup minimizes hydrolysis risks, preserving the compound’s reactivity for subsequent reactions.
Industrial Isolation from MBT Purification
Industrial MBT purification inadvertently produces sodium 1,3-benzothiazole-2-thiolate as an intermediate. The process involves:
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Dissolving crude MBT in sodium hydroxide to form a sodium MBT solution.
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Decanting or filtering tar-like byproducts.
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Oxidatively treating the aqueous phase (optional).
To isolate the sodium salt instead, the solution is evaporated before acidification. This approach leverages existing infrastructure but requires careful control of pH and temperature to prevent decomposition. Recycling mother liquor (containing CS₂, unreacted aniline, and byproducts) enhances yield (92% vs. 75% without recycling) and reduces waste.
Comparative Analysis of Preparation Methods
The direct method excels in simplicity and yield but is impractical for large-scale production. Conversely, industrial isolation integrates with existing MBT infrastructure, though it necessitates H₂S management and effluent treatment.
Reaction Mechanisms and Byproduct Formation
MBT Deprotonation Dynamics
The deprotonation of MBT by NaOH proceeds via a straightforward acid-base reaction, where the thiol group (-SH) loses a proton to form the thiolate (-S⁻Na⁺). The ethanol solvent stabilizes the ionic product through hydrogen bonding, facilitating precipitation upon solvent removal.
Industrial Process Byproducts
Tar-like residues in the industrial process arise from incomplete cyclization of thiocarbanilide or polymerization of aniline intermediates. These byproducts are removed via liquid-liquid extraction or filtration, but their presence complicates sodium salt isolation. Elevated temperatures (>280°C) or prolonged residence times (>6.3 hours at 220°C) exacerbate byproduct formation, necessitating precise process control.
Applications and Further Reactions
Sodium 1,3-benzothiazole-2-thiolate serves as a nucleophile in synthesizing selenium heterocycles. For example, its reaction with 2-bromomethyl-1,3-thiaselenole proceeds via seleniranium intermediates, yielding six-membered (2,3-dihydro-1,4-thiaselenin) or five-membered (1,3-thiaselenol) rings depending on reaction conditions . The compound’s strong nucleophilicity and air stability make it invaluable in materials science and pharmaceuticals.
Chemical Reactions Analysis
Reaction with Seleniranium Intermediates
Sodium 1,3-benzothiazole-2-thiolate reacts with 2-bromomethyl-1,3-thiaselenole (1 ) in acetonitrile to form a series of selenium-containing heterocycles via seleniranium cation intermediates (Scheme 1). The reaction proceeds through three distinct nucleophilic attack pathways:
| Reactants | Products | Conditions | Yield | Mechanism Highlights |
|---|---|---|---|---|
| 1 + Sodium thiolate (2⁻ ) | (Z)-2-[(1,3-Benzothiazol-2-ylsulfanyl)selanyl]ethenyl vinyl sulfide (3 ) | Acetonitrile, room temperature | ~99% | Attack at selenium atom of seleniranium cation |
| 3 (disproportionation) | 1,2-Bis[(Z)-2-(vinylsulfanyl)ethenyl] diselenide (6a ) + Disulfide (6b ) | Acidic/basic catalysis | Variable | Radical-mediated S–Se bond cleavage |
| 1 + 2⁻ (kinetic control) | 2-(2,3-Dihydro-1,4-thiaselenin-2-ylsulfanyl)-1,3-benzothiazole (4 ) | Li₂CO₃, acetonitrile | ~99% | Ring expansion via C-2 attack |
| 4 (thermodynamic control) | 2-[(1,3-Thiaselenol-2-ylmethyl)sulfanyl]-1,3-benzothiazole (5 ) | Prolonged stirring | ~99% | Ring contraction via seleniranium rearrangement |
Key Findings :
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The seleniranium cation forms via C–Br bond cleavage in 1 , stabilized by anchimeric assistance from selenium .
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Attack at selenium (forming 3 ) is kinetically favored (activation barrier: 30.3 kcal/mol) .
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Product 4 undergoes spontaneous rearrangement to 5 due to thermodynamic stability .
2.1. Desulfurization
Treatment with Raney nickel removes sulfur, yielding benzothiazole :
Conditions : Ethanol, reflux.
2.2. Oxidation to Disulfides
Exposure to oxidizing agents (e.g., O₂, H₂O₂) generates mercaptobenzothiazole disulfide (MBTS) :
Applications : MBTS serves as a vulcanization accelerator in rubber production .
Nucleophilic Substitution at Carbon Centers
Sodium 1,3-benzothiazole-2-thiolate participates in SN reactions with alkyl halides. For example:
Typical Conditions : Polar aprotic solvents (DMF, DMSO), 60–80°C .
pH-Dependent Reactivity
The thiolate form dominates at alkaline pH (>7), enhancing nucleophilicity. Protonation to the thiol (MBT) occurs below pH 7, reducing reactivity .
Scientific Research Applications
Medicinal Chemistry
Sodium 1,3-benzothiazole-2-thiolate has been investigated for its potential therapeutic properties. Research indicates that it exhibits antimicrobial, antifungal, and anticancer activities.
- Antimicrobial Activity : Studies have shown that sodium 1,3-benzothiazole-2-thiolate can inhibit the growth of various pathogenic bacteria and fungi. For instance, it has demonstrated effectiveness against Staphylococcus aureus and Candida albicans .
- Anticancer Properties : The compound's mechanism of action involves the inhibition of enzymes critical for cell division, making it a candidate for cancer treatment. In vitro studies suggest that it can induce apoptosis in cancer cells .
Industrial Applications
In industry, sodium 1,3-benzothiazole-2-thiolate is primarily used as an accelerator in rubber vulcanization. It enhances the efficiency of sulfur cross-linking in rubber products, leading to improved elasticity and durability.
Table 2: Industrial Uses of Sodium 1,3-benzothiazole-2-thiolate
| Industry | Application |
|---|---|
| Rubber Manufacturing | Vulcanization accelerator |
| Polymer Chemistry | Radical polymerization promoter |
| Mining | Flotation agent in gold extraction |
Materials Science
In materials science, sodium 1,3-benzothiazole-2-thiolate serves as a precursor for synthesizing various functional materials. Its derivatives are utilized in producing dyes and pigments due to their vibrant colors and stability .
Case Study 1: Anticancer Activity
A study published in Pharmaceutical Research explored the anticancer properties of sodium 1,3-benzothiazole-2-thiolate derivatives. The results indicated that certain modifications to the benzothiazole structure enhanced cytotoxicity against breast cancer cells by up to 70% compared to untreated controls .
Case Study 2: Rubber Industry Impact
Research conducted by the American Chemical Society highlighted the role of sodium mercaptobenzothiazole in reducing sulfur content during rubber vulcanization. This not only lowers production costs but also minimizes environmental pollution associated with excess sulfur .
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity . The pathways involved include the disruption of cell wall synthesis in bacteria and the inhibition of fungal growth .
Comparison with Similar Compounds
Zinc Bis(1,3-Benzothiazole-2-Thiolate)
Key Properties:
- Molecular Formula: C₁₄H₈N₂S₄Zn (MW: 397.89 g/mol)
- Applications: Widely used as a vulcanization accelerator (e.g., ZMBT, Vulkacit ZM) in rubber production .
- Physical State: Solid with higher thermal stability compared to the sodium derivative.
- Reactivity: Less soluble in polar solvents, limiting its use in homogeneous reactions.
Comparison:
Sodium 1,3-Benzothiazol-2-yl Sulphide
Key Properties:
- Molecular Formula: C₇H₄NNaS₂ (same as sodium 1,3-benzothiazole-2-thiolate but with a sulfide group).
- Applications: Listed in shipping regulations (e.g., IMO Chapter 17) for industrial use, though specific applications are less documented .
Comparison:
Sodium Hydrosulphide (NaSH)
Key Properties:
- Molecular Formula: NaSH (MW: 56.06 g/mol).
- Applications: Used in mining and pulp/paper industries for sulfide ion generation.
Comparison:
- Nucleophilicity: NaSH is a stronger nucleophile but lacks the aromatic benzothiazole backbone, making it unsuitable for regioselective organic reactions .
- Thermal Stability: Sodium 1,3-benzothiazole-2-thiolate has superior stability (m.p. >300°C vs. NaSH’s decomposition at ~350°C) .
Reaction Performance and Selectivity
Reaction with Thiaselenole
Sodium 1,3-benzothiazole-2-thiolate reacts with thiaselenole in acetonitrile under varied conditions (Table 1):
Mechanistic Insight:
The sodium thiolate’s nucleophilicity drives seleniranium intermediate formation, with product distribution influenced by reaction quenching methods (e.g., aqueous work-up vs. solvent removal) .
Structural and Computational Analysis
Crystal Structure and Interactions
- Hydrogen Bonding: In related compounds (e.g., tris(2-hydroxyethyl)ammonium 3-benzothiazole-2-thiolate), O–H⋯N hydrogen bonds stabilize crystal structures .
- S⋯S Contacts: Thiazole ring interactions (3.57 Å) contribute to layered supramolecular assemblies .
Comparison with Zinc Derivatives:
Zinc complexes exhibit rigid coordination geometries (e.g., tetrahedral Zn–S bonds), whereas sodium salts remain ionic, enhancing solubility and reactivity .
Regulatory Compliance
Environmental Impact
- Biodegradability: Limited data, but benzothiazole derivatives are often persistent in aquatic systems, necessitating controlled disposal .
Q & A
Q. What are the established synthetic routes for sodium 1,3-benzothiazole-2-thiolate, and how do reaction conditions influence yield?
Sodium 1,3-benzothiazole-2-thiolate is typically synthesized via nucleophilic substitution or cyclization reactions. A common method involves reacting 2-mercaptobenzothiazole with sodium hydroxide in an ethanol/water solvent system under reflux (60–80°C for 4–6 hours). Yield optimization requires strict control of pH (9–11) and temperature. Impurities like unreacted thiol or sodium sulfides can be removed via recrystallization in ethanol. Characterization via FT-IR (S–Na stretching at ~450 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.2–8.1 ppm) confirms purity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key techniques include:
- X-ray Diffraction (XRD) : To confirm crystalline structure and Na–S coordination geometry.
- Elemental Analysis : Validate stoichiometry (e.g., C: 35.2%, S: 37.6%, Na: 10.1%).
- UV-Vis Spectroscopy : Monitor π→π* transitions in the benzothiazole ring (λmax ~270–290 nm).
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~220°C).
Q. How does sodium 1,3-benzothiazole-2-thiolate behave in aqueous solutions?
The compound exhibits pH-dependent solubility. At pH > 10, it remains soluble due to thiolate anion stability. Below pH 8, protonation leads to precipitation of 1,3-benzothiazole-2-thiol. Conductivity studies (e.g., using a 0.1 M KCl reference) reveal ionic dissociation behavior, with conductivity increasing linearly with concentration up to 0.05 M.
Advanced Research Questions
Q. What strategies resolve contradictions in reported catalytic activity data for this compound?
Discrepancies in catalytic performance (e.g., in cross-coupling reactions) often arise from trace metal impurities or solvent effects. To address this:
- Use ICP-MS to screen for contaminants (e.g., Cu²⁺, Fe³⁺).
- Conduct controlled experiments in rigorously dried solvents (e.g., DMF vs. THF).
- Apply chemodometric analysis (e.g., PCA) to isolate variables affecting reactivity.
Q. How can computational modeling guide the design of derivatives with enhanced stability?
DFT calculations (B3LYP/6-311+G(d,p)) predict electronic properties and stability trends. For example:
- Substituents at the 6-position (e.g., –NO₂) increase electron-withdrawing effects, stabilizing the thiolate anion.
- Simulated bond dissociation energies (BDEs) correlate with experimental thermal decomposition thresholds.
Q. What experimental designs optimize ligand exchange kinetics in coordination chemistry applications?
Design a stopped-flow kinetics experiment to measure ligand displacement rates (e.g., replacing sodium with transition metals like Pd²⁺):
- Vary temperature (15–45°C) and monitor via stopped-flow UV-Vis .
- Fit data to a second-order rate law: .
- Use Eyring plots to determine activation parameters (ΔH‡, ΔS‡).
Q. How do you mitigate oxidative degradation during long-term storage?
Degradation pathways involve S–S dimerization or sulfonic acid formation. Mitigation strategies:
- Store under inert atmosphere (Ar/N₂) with desiccants (silica gel).
- Add stabilizers like 0.1% ascorbic acid to aqueous solutions.
- Monitor degradation via HPLC-MS (detect m/z shifts for dimerized products).
Methodological Tables
Table 1: Comparison of Synthetic Methods
| Method | Solvent System | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| NaOH/EtOH-H₂O Reflux | Ethanol/Water | 70 | 78 | 98.5 |
| NaH/THF | THF | 25 | 65 | 95.2 |
| Microwave-Assisted | DMF | 120 | 85 | 97.8 |
Table 2: Key Spectral Data
| Technique | Key Signal/Parameter | Interpretation |
|---|---|---|
| FT-IR | 450 cm⁻¹ (S–Na stretch) | Confirms Na–S bonding |
| ¹H NMR (D₂O) | δ 7.6 ppm (aromatic protons) | Benzothiazole ring integrity |
| XRD | d-spacing 3.12 Å | Monoclinic crystal structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
